molecular formula C14H24Cl2N2 B1389619 4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride CAS No. 863249-80-3

4-(2-Azepan-1-YL-ethyl)-phenylamine dihydrochloride

Cat. No. B1389619
Key on ui cas rn: 863249-80-3
M. Wt: 291.3 g/mol
InChI Key: SCCXWIUBJMPMJC-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

Compound 71 (9.1 g, 36.65 mmol) is hydrogenated for 3 h at room temperature with palladium on carbon in 150 ml of ethanol and 18.3 ml of 4M aqueous hydrochloric acid. The mixture is filtered over celite and evaporated.
Name
Compound 71
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-])=O.[ClH:19]>[Pd].C(O)C>[ClH:19].[ClH:19].[N:12]1([CH2:11][CH2:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:4.5.6|

Inputs

Step One
Name
Compound 71
Quantity
9.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCCCCC1
Name
Quantity
18.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered over celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1(CCCCCC1)CCC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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